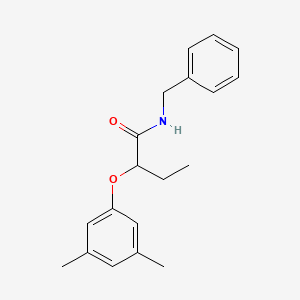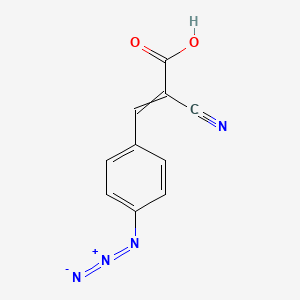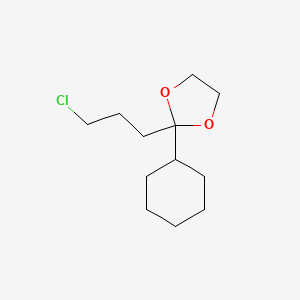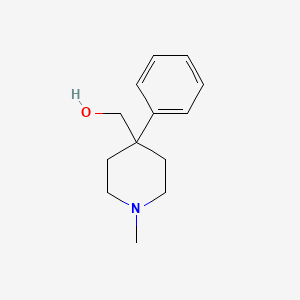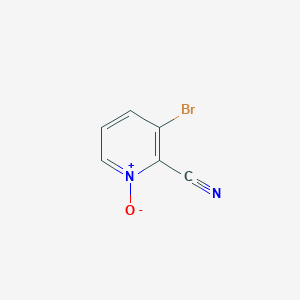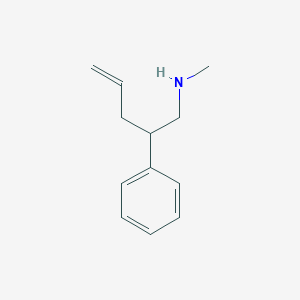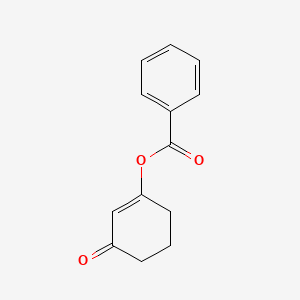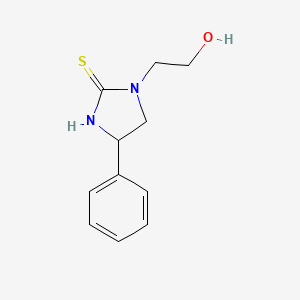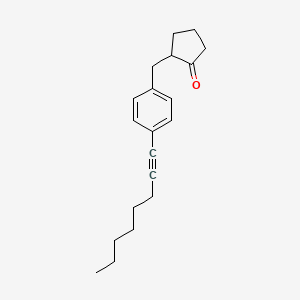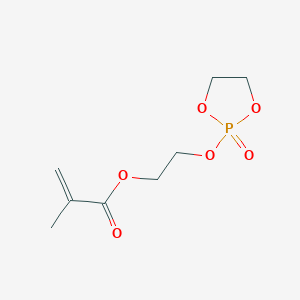
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate is a specialized organophosphorus compound It is characterized by the presence of a methacrylate group and a dioxaphospholane ring, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-chloro-1,3,2-dioxaphospholane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Methacrylic acid and 2-chloro-1,3,2-dioxaphospholane.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows for radical polymerization, forming polymers with unique properties.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the dioxaphospholane ring.
Substitution Reactions: The phosphorus atom in the dioxaphospholane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis Products: Hydrolysis yields methacrylic acid and phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with tailored properties.
Materials Science: Incorporated into materials to enhance flame retardancy, mechanical strength, and thermal stability.
Biomedical Research: Explored for use in drug delivery systems, tissue engineering, and as a component in biocompatible materials.
Industrial Applications: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate is primarily related to its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in radical polymerization, while the dioxaphospholane ring can interact with various functional groups, enhancing the material’s properties. The compound’s unique structure allows it to act as a flame retardant by promoting char formation and inhibiting the release of flammable gases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Similar in structure but lacks the methacrylate group, limiting its polymerization capabilities.
2-Chloro-1,3,2-dioxaphospholane: Used as a precursor in the synthesis of 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate.
(2-Hydroxy-2-oxido-1,3,2-dioxaphospholan-4-yl)methyl palmitate: Another organophosphorus compound with different functional groups and applications.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of the methacrylate group with the stability and versatility of the dioxaphospholane ring. This combination allows for the synthesis of advanced materials with enhanced properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H13O6P |
|---|---|
Molekulargewicht |
236.16 g/mol |
IUPAC-Name |
2-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13O6P/c1-7(2)8(9)11-3-4-12-15(10)13-5-6-14-15/h1,3-6H2,2H3 |
InChI-Schlüssel |
JIQCSWZUMQHUDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCOP1(=O)OCCO1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
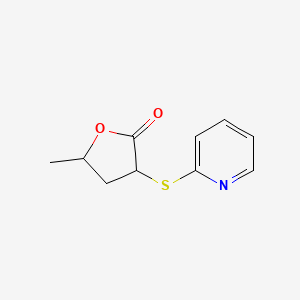
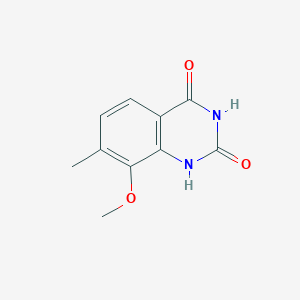
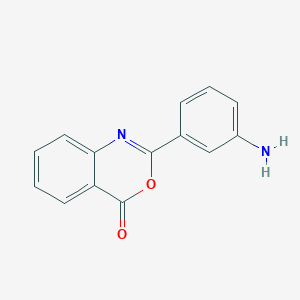
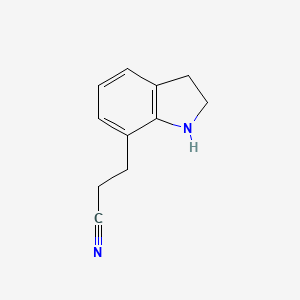
![4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline](/img/structure/B8588191.png)
